Acenaphthene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.53e-05 M

In water, 3.90 mg/L at 25 °C

In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values)

1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene

3.2 g/100 mL glacial acetic acid

Solubility in water, g/100ml at 25 °C: 0.0004

Synonyms

Canonical SMILES

Environmental Monitoring:

- Pollution Marker: Acenaphthene is a common component of coal tar and fossil fuel combustion products. Its presence in environmental samples like air, water, and soil can indicate contamination from these sources [].

Toxicology Research:

- Understanding PAH Toxicity: Acenaphthene, along with other PAHs, is being studied to understand their potential health risks. Researchers investigate how these compounds interact with biological systems and their role in carcinogenicity (cancer-causing) and mutagenicity (causing genetic mutations) [].

Organic Chemistry Research:

- Synthesis of Functional Molecules: Acenaphthene's reactive nature allows it to be a valuable starting material for synthesizing various organic molecules. Researchers utilize it to create pharmaceuticals, dyes, and other complex functional materials [].

Environmental Remediation Research:

- Biodegradation Studies: Scientists are exploring the potential of using microorganisms that can degrade Acenaphthene for bioremediation purposes. This research could lead to developing natural methods for cleaning up environmental contamination with PAHs [].

Material Science Research:

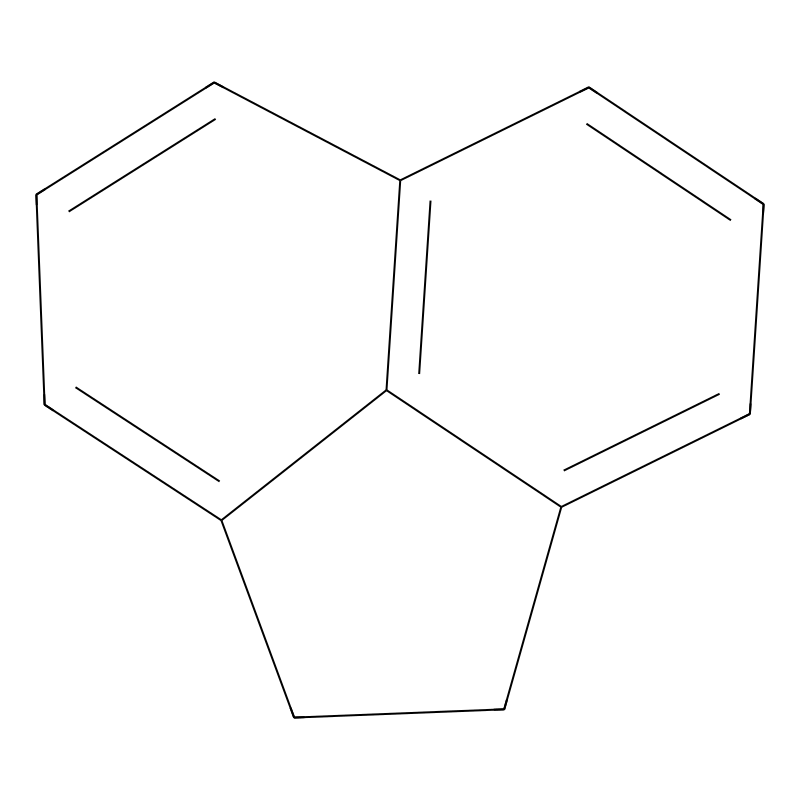

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) characterized by its structure, which consists of two fused naphthalene rings connected by an ethylene bridge between positions 1 and 8. It appears as a colorless solid at room temperature and is primarily derived from coal tar, where it constitutes about 0.3% of the total composition. Acenaphthene has a molecular formula of C₁₂H₁₀ and a molecular weight of approximately 154.21 g/mol .

Acenaphthene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Exposure can occur through inhalation (contaminated air), ingestion (contaminated food or water), or skin contact [].

- Toxicity: Studies suggest acenaphthene has moderate acute toxicity, with effects like irritation and respiratory problems at high exposure levels.

- Flammability: Acenaphthene is flammable with a flash point of 97 °C.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling acenaphthene.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures according to local regulations.

Notable Reactions:- De-protonation:

- Reactions with Hydroxyl Radicals:

Acenaphthene can be oxidized in the atmosphere, leading to the formation of various oxidation products .

Acenaphthene can be oxidized in the atmosphere, leading to the formation of various oxidation products .

Acenaphthene can be synthesized through several methods:

- From Coal Tar: Historically, it was first isolated from coal tar by Marcellin Berthelot.

- Cyclization of α-Ethylnaphthalene: This method involves heating α-ethylnaphthalene to induce cyclization.

- Thermal Cracking of Naphthalene or Benzene with Ethylene: Passing ethylene and naphthalene or benzene through a red-hot tube can produce acenaphthene .

Acenaphthene serves multiple industrial purposes:

- Intermediate for Dyes and Pigments: It is a precursor for naphthalene dicarboxylic anhydride, which is used in the production of various dyes and optical brighteners.

- Pharmaceuticals and Pesticides: It is utilized in synthesizing certain pharmaceuticals and insecticides.

- Photographic Chemicals: Acenaphthene finds applications in photographic processing .

Studies have focused on the interactions of acenaphthene with various environmental factors. It tends to adsorb strongly to organic matter in soils, leading to slow volatilization once dissolved. This characteristic affects its mobility in groundwater and potential bioavailability . Furthermore, its interactions with hydroxyl radicals are crucial for understanding its degradation in the atmosphere .

Similar Compounds: Comparison

Acenaphthene shares structural similarities with several other PAHs. Here are some notable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naphthalene | Two fused benzene rings | Simpler structure; more volatile than acenaphthene |

| Phenanthrene | Three fused benzene rings | More complex; higher reactivity with electrophiles |

| Anthracene | Four fused benzene rings | More stable; used in dye production |

| Acenaphthylene | Similar structure | Unsaturated; reacts faster with radicals |

Uniqueness of Acenaphthene:

Acenaphthene's distinct feature is its ethylene bridge connecting the two naphthalene units, which influences its reactivity and interactions compared to other PAHs like naphthalene and phenanthrene .

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Comprehensive single-crystal X-ray diffraction investigations have been conducted on acenaphthene at various temperatures, providing detailed structural information about the solid-state molecular geometry [1] [2]. The crystallographic analysis reveals that acenaphthene adopts a monoclinic crystal system with the space group P21/n [3]. The unit cell parameters have been precisely determined as a = 7.88(1) Å, b = 11.64(1) Å, c = 11.62(1) Å, and β = 107.09(9)°, with a unit cell volume of 1019.9(1) ų and Z = 4 [3]. The refinement process converged to satisfactory R-factors, with Rp = 0.114, Rwp = 0.155, and Bragg-Rf = 5.28 for 8532 data points and 933 extracted reflections [3].

The crystallographic structure determination was accomplished using the Le Bail method for intensity extraction, followed by direct methods for structure solution and combined least-squares and Rietveld methods for refinement [3]. The final Rietveld refinement demonstrated the reliability of the structural model, with all atomic positions refined with fixed isotropic displacement parameters [3].

Intermolecular interactions within the crystal structure are characterized by π-π stacking interactions between acenaphthene molecules, with an average distance of 3.57(9) Å between the aromatic planes [3]. Notably, the molecular dimer-pairwise packing diagram exhibits an unexpected straight stacking arrangement, which contrasts with the usual lateral stacking patterns typically observed in 5,6-dihaloacenaphthene derivatives [3].

Solid-State Molecular Structure

The solid-state molecular structure of acenaphthene is characterized by complete planarity, with both the naphthalene backbone and the ethylene bridge maintaining coplanarity [1] [2]. This planar geometry represents a key structural feature that distinguishes acenaphthene from many other polycyclic aromatic hydrocarbons. The five-membered ring formed by the ethylene bridge is perfectly planar, with no detectable puckering or envelope conformations [4].

X-ray crystallographic analysis demonstrates that the acenaphthene molecule possesses C2v symmetry in the solid state [5]. The molecular framework exhibits remarkable rigidity, with the ethylene bridge serving as a structural constraint that maintains the planar configuration [6]. Bond angle calculations from X-ray diffraction data confirm that cis-1,2-substituents are fully eclipsed while trans-1,2-substituents are fully staggered in this ring system [4].

The solid-state structure reveals significant geometric distortions from the parent naphthalene system. The bay region angle C1-C10-C9 expands to approximately 127° in acenaphthene compared to 122° in naphthalene, representing a 5° widening that accommodates the strain introduced by the ethylene bridge [7] [8]. This angular expansion is accompanied by corresponding adjustments in the peri-region geometry, with the natural peri-distance increasing from 2.44 Å in naphthalene to approximately 2.7 Å in acenaphthene [7] [8].

Gas-Phase Molecular Structure

Gas-phase structural determination of acenaphthene has been accomplished through gas electron diffraction (GED) intensities combined with literature-available rotational constants [1] [2]. The gas-phase molecular structure exhibits remarkable similarity to the solid-state configuration, maintaining complete planarity and the non-twisted ethylene bridge geometry [1] [2].

The gas-phase investigation employed high-level quantum-chemical calculations to supplement the experimental refinements of the semi-empirical equilibrium structure [1] [2]. Various schemes of GED data averaging and weighting were systematically investigated to obtain the most accurate and precise structural parameters [1] [2]. The gas-phase structure confirms that both aromatic and aliphatic components of the acenaphthene molecule remain coplanar, with no detectable deviation from planarity [1] [2].

Rotational spectroscopy investigations have characterized acenaphthene as a semi-oblate asymmetric top molecule with κ ≈ 0.4, belonging to the C2v symmetry group [9]. The molecule possesses a permanent dipole moment that is oriented along the molecular framework, contributing to its spectroscopic properties [9].

Bond Length Analysis

Carbon-Carbon Bond Elongation Phenomena

The most distinctive structural feature of acenaphthene is the significant elongation of the aliphatic carbon-carbon bond within the ethylene bridge fragment [1] [2]. Precise experimental measurements reveal that this central C-C bond measures 1.560(4) Å in the gas phase and 1.5640(4) Å in the solid phase [1] [2]. This elongation represents a substantial increase compared to typical aliphatic C-C single bonds, which typically measure approximately 1.54 Å [1] [2].

The bond elongation phenomenon in acenaphthene has been attributed to the geometric constraints imposed by the fused ring system and the resulting strain energy [10]. Theoretical calculations predict that certain acenaphthene derivatives may exhibit even more extreme C-C bond elongations, potentially reaching up to 1.725 Å [1] [2]. This extreme elongation approaches the threshold for carbon-carbon bond dissociation, making acenaphthene derivatives potential candidates for compounds containing some of the longest known C-C bonds [10].

Comparative analysis of acenaphthene derivatives demonstrates a systematic relationship between substitution patterns and bond elongation effects [10]. The weakly bound carbon-carbon bonds in certain acenaphthene derivatives may be easily cleaved at elevated temperatures or even under ambient conditions, yielding persistent free diradicals [10]. Density functional theory calculations at various theoretical levels have been employed to quantify the bond dissociation energies and validate the experimental observations [10].

Ethylene Bridge Structural Features

The ethylene bridge in acenaphthene exhibits unique structural characteristics that distinguish it from conventional aliphatic systems [4] [11]. The bridge maintains a perfectly planar geometry, with the two methylene carbon atoms lying precisely in the plane of the naphthalene aromatic system [4]. This planar configuration is enforced by the rigid constraint of the fused ring architecture [4].

Bond angle analysis reveals significant distortions within the ethylene bridge region [4]. The angle between the aliphatic carbon-carbon bond and the adjacent aromatic carbon-aromatic carbon bonds deviates substantially from idealized tetrahedral geometry [5]. Historical crystallographic data indicates that the distance between an aliphatic carbon atom and its adjacent aromatic carbon atoms measures approximately 1.47 Å [5].

The ethylene bridge demonstrates remarkable resistance to conformational changes, maintaining its planar configuration across different phases and temperature conditions [1] [2]. This structural rigidity contributes to the overall stability of the acenaphthene framework and influences its chemical reactivity patterns [11]. The bridge effectively functions as a semi-rigid linker that constrains the naphthalene backbone geometry [8].

Conformational Analysis

Acenaphthene exhibits extremely limited conformational flexibility due to the rigid constraints imposed by its fused ring architecture [12]. The molecule maintains a perfectly planar geometry across all investigated conditions, with no detectable deviations from coplanarity in either the gas or solid phases [1] [2]. This rigidity contrasts sharply with the conformational versatility observed in many other organic molecules [12].

Nuclear magnetic resonance studies in liquid crystalline media have provided insights into the orientational order and conformational behavior of acenaphthene [12]. The molecule behaves as though its symmetry is reduced from C2v to C2 when dissolved in chiral nematic liquid crystalline solvents [12]. The principal axes of the molecular orientational order tensor are rotated out of the aromatic ring plane by angles in the range of 1.5 ± 0.1° to 1.7 ± 0.1° for temperatures between 295-330 K [12].

The conformational analysis reveals that acenaphthene functions as a rigid, prochiral molecule with highly restricted internal motions [12]. Low-energy vibrational modes predominantly involve collective motions of the entire molecular framework rather than localized conformational changes [9]. This rigidity has important implications for the molecule's chemical reactivity and its behavior in various chemical environments [12].

Peri-Substitution Effects on Acenaphthene Geometry

The introduction of substituents at the peri-positions (5,6-positions) of acenaphthene produces dramatic effects on the molecular geometry and electronic structure [6] [7] [8]. The short natural peri-distance of approximately 2.44 Å and the rigidity of the aromatic system create considerable steric strain when heteroatoms or bulky groups occupy both peri-positions [6]. This steric crowding leads to significant geometric distortions that serve as mechanisms for strain relief [6].

Peri-substitution effects manifest through several distinct structural modifications including bond length changes, angular distortions, and out-of-plane displacements [13] [14]. The splay angle, defined as the sum of the bay region angles minus 360°, provides a quantitative measure of the geometric distortion [14]. Values ranging from -7.8° to +19° have been observed depending on the nature and size of the peri-substituents [14].

The accommodation of steric strain in peri-substituted acenaphthenes involves both in-plane and out-of-plane distortions [13] [14]. Out-of-plane displacements of peri-atoms can range from 0.01 to 0.71 Å, while dihedral angles describing the departure from planarity can vary from 1.2° to 27° [14]. These distortions represent a balance between different types of strain energy, with the molecule adopting configurations that minimize the total energy [6].

Under appropriate geometric conditions, peri-substituted acenaphthenes can exhibit attractive three-center four-electron (3c-4e) interactions [7] [8] [15]. These weak bonding interactions occur between peri-substituents and are characterized by quasi-linear three-body fragments with specific angular arrangements [7] [8]. The formation of such interactions provides an additional mechanism for strain relief and can significantly influence the molecular properties [15].

Purity

Physical Description

WHITE-TO-BEIGE CRYSTALS.

Color/Form

Orthorhombic bipyramidal needles from alcohol

XLogP3

Exact Mass

Boiling Point

279.0 °C

277.5 °C

279 °C

Flash Point

135 °C o.c.

Vapor Density

5.32 (Air = 1)

Relative vapor density (air = 1): 5.3

Density

1.222 g/cu cm at 20 °C

1.2 g/cm³

LogP

log Kow = 3.92

3.9/4.5

Appearance

Melting Point

93.4 °C

93 °C

95 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 101 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 96 of 101 companies with hazard statement code(s):;

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (91.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (91.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.00 mmHg

0.0022 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.3

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

The half-life of acenaphthene in /the bluegill fish/ is less than 1 day.

Methods of Manufacturing

By passing ethylene and benzene or naphthalene through a red hot tube. ... By heating tetrahydroacenaphthene with sulfur to 180 °C. ... From acenaphthenone or acenaphthenequinone by high pressure hydrogenation in decalin with nickel at 180-240 °C. ... From acenaphthenone oxime.

General Manufacturing Information

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: acenaphthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: acenaphthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 31 ug/L.

Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: acenaphthene; Matrix: municipal and industrial discharges; Detection Limit: 1.8 ug/L.

For more Analytic Laboratory Methods (Complete) data for ACENAPHTHENE (37 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods were developed for the analysis of 16 hydrocarbons in avian tissue. Mechanical extraction with pentane was followed by clean-up on Florisil and Silicar. Residues were determined by gas-liquid chromatography and gas-liquid, chromatography-mass spectrometry. The method was applied to the analysis of liver, kidney, fat, and brain tissue of mallard ducks (Anas platyrhynchos) fed a mixture of hydrocarbons. ...

Twelve polycyclic aromatic hydrocarbons (PAH) have been analyzed /by high perfomance liquid chromatography/ in blood and skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual polycyclic aromatic hydrocarbons, with fluorescence detection, which is sensitive and specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbons, designed to provide a fraction enriched in polycyclic aromatic hydrocarbons and free from the biologic matrix. Sample extracts, in 0.5 mL hexane, were applied to a silica gel column (0.8x10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 mL hexane fraction was discarded, and a second fraction of 13 mL cyclohexane was collected & concentrated under dry nitrogen to about 0.1 mL. In six serum samples, the polycyclic aromatic hydrocarbons were below the limit of detection (1-60 pg/mL). /Polycyclic aromatic hydrocarbons/

Metabolites /of several PAHs/ were separated from the liver matrix by an automatic extractor/concentrator. The extract was purified by high-performance liquid chromatography and the metabolites were characterized and quantitated by gas chromatography-mass spectrometry. /Polycyclic aromatic hydrocarbons/

Storage Conditions

Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential for fire or explosion hazard.

Interactions

Stability Shelf Life

Dates

Leveraging Oxidative Stress to Regulate Redox Balance-Based,

Sarah Maxel, Edward King, Yulai Zhang, Ray Luo, Han LiPMID: 32966747 DOI: 10.1021/acssynbio.0c00380

Abstract

Directed evolution methods based on high-throughput growth selection enable efficient discovery of enzymes with improved function. High-throughput selection is particularly useful when engineering oxygenases, which are sensitive to structural perturbations and prone to uncoupled activity. In this work, we combine the principle that reactive oxygen species (ROS) produced by uncoupled oxygenase activity are detrimental to cell fitness with a redox balance-based growth selection method for oxygenase engineering that enables concurrent advancement in catalytic activity and coupling efficiency. As a proof-of-concept, we engineered P450-BM3 for degradation of acenaphthene (ACN), a recalcitrant environmental pollutant. Selection of site-saturation mutagenesis libraries in

strain MX203 identified P450-BM3 variants GVQ-AL and GVQ-D222N, which have both improved coupling efficiency and catalytic activity compared to the starting variant. Computational modeling indicates that the discovered mutations cooperatively optimize binding pocket shape complementarity to ACN, and shift the protein's conformational dynamics to favor the lid-closed, catalytically competent state. We further demonstrated that the selective pressure on coupling efficiency can be tuned by modulating cellular ROS defense mechanisms.

Investigation of geospatial distribution of PAH compounds in soil phase and determination of soil-air exchange direction in a megacity

Aigerim Yukhimets, S Levent Kuzu, Ezgi Akyüz, Arslan SaralPMID: 31300942 DOI: 10.1007/s10653-019-00369-5

Abstract

In this study, determination of possible sources, soil-air exchange direction, and spatial distribution of PAH concentrations was aimed. In this scope, soil samples were collected from 35 different points, which have the urban and rural characteristics, from European and Asian Sides in Istanbul. The average ∑PAH concentrations were found as 22.11 ng/g dw for urban site and 19.53 ng/g dw for rural site, respectively. The highest concentration was 279.5 ng/g dw. PAH concentrations were higher in urban site than rural site. Acenaphthene and benzo[k]fluoranthene were observed as the dominant species. PAH concentrations are observed higher mostly in north and west parts of European Side and south and east parts of Asian Side. There was net evaporation from soil to air for lower molecular weight PAHs with 2, 3 rings, while high molecular weight PAHs with 4, 5, 6 rings accumulated in the soil at both urban and rural sites. PAHs were mostly originated from coal burning and the use of diesel engine vehicles.

Three new acenaphthene derivatives from rhizomes of

Li Jiang, Bao Zhang, Yang Wang, Jia Sun, Xue Ma, Guangcheng Wang, Sihong Fu, Changhu Lin, YongJun LiPMID: 31359767 DOI: 10.1080/14786419.2019.1647422

Abstract

Three new acenaphthene derivatives-3-(4'-methoxyphenyl)-acenaphthene-1, 2-diol (

),

-(1

, 2

)-3-phenyl-acenaphthene-1, 2-diol (

) and 8-(4-hydroxyphenyl)-2H-acenaphthylen-1-one (

) in company with six known compounds were isolated from the 70% ethanol extract of the rhizomes of

. Those chemical constituents were separated and purified by macroreticular resin, silica gel, Toyopearl HW-40F, SephadexLH-20 and other chromatographic methods, respectively. The chemical structures of new compounds were elucidated by HR-ESI-MS,

H NMR,

C NMR, HMQC, HMBC spectrum and specific optical rotations. Compound

was isolated for the first time from the genus

and compound

was firstly assigned the carbon spectrum. Furthermore, the cytotoxic activity of compounds 1-9 against WM9, MDA-MB231, HeLa, K562, DU145 and PC3 was screened with cisplatin as a positive control. Compound

showed promising cytotoxic activities with IC

values of 2.65 ± 0.38 µM against the HeLa cell lines, while compound

possessed significant cytotoxicity with IC

values of 6.51 ± 0.44, 18.54 ± 0.68 and 7.98 ± 1.44 µM against the HeLa, MDA-MB231 and WM9 cell lines, respectively.

Simultaneous removal of PAHs and metal contaminants from water using magnetic nanoparticle adsorbents

Yuxiong Huang, Aaron N Fulton, Arturo A KellerPMID: 27450251 DOI: 10.1016/j.scitotenv.2016.07.093

Abstract

Many industrial wastewaters are contaminated with both heavy metal ions and organic compounds, posing a major threat to public health and the environment. In this study, magnetic nanoparticle adsorbents, namely Mag-PCMA-T, which contain a maghemite core and a silica mesoporous layer that permanently confines surfactant micelles within the mesopores, were synthesized to achieve simultaneous removal of polycyclic aromatic hydrocarbons (PAHs) (1mg/L) and metal contaminants (1mg/L). The individual removal efficiency of Cd(2+) and acenaphthene using Mag-PCMA-T was evaluated under a range of initial ion concentrations and adsorbent dosages, as well as the competitive adsorption with Cd(2+) and acenaphthene simultaneously present. The isotherms and kinetics of Cd(2+) and acenaphthene sorption onto Mag-PCMA-T were determined. Mag-PCMA-T removed >85% of the acenaphthene in <30min, with relatively high sorption capacity (up to 1060mg/kg). Mag-PCMA-T also exhibited high sorption capacity for Cd(2+) (up to 2250mg/kg). The simultaneous sorption performance was stable across a wide pH range (4-9) as well as in the presence of competitive metal ions (Ca(2+) and Mg(2+)) or natural organic matters. The Mag-PCMA-T can be regenerated and reused, providing a sustainable, fast, convenient, and efficient approach for water treatment.Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa

Oluwadara Oluwaseun Alegbeleye, Beatrice Olutoyin Opeolu, Vanessa JacksonPMID: 27956015 DOI: 10.1016/j.bjm.2016.07.027

Abstract

This study was conducted to investigate the occurrence of PAH degrading microorganisms in two river systems in the Western Cape, South Africa and their ability to degrade two PAH compounds: acenaphthene and fluorene. A total of 19 bacterial isolates were obtained from the Diep and Plankenburg rivers among which four were identified as acenaphthene and fluorene degrading isolates. In simulated batch scale experiments, the optimum temperature for efficient degradation of both compounds was determined in a shaking incubator after 14 days, testing at 25°C, 30°C, 35°C, 37°C, 38°C, 40°C and 45°C followed by experiments in a Stirred Tank Bioreactor using optimum temperature profiles from the batch experiment results. All experiments were run without the addition of supplements, bulking agents, biosurfactants or any other form of biostimulants. Results showed that Raoultella ornithinolytica, Serratia marcescens, Bacillus megaterium and Aeromonas hydrophila efficiently degraded both compounds at 37°C, 37°C, 30°C and 35°C respectively. The degradation of fluorene was more efficient and rapid compared to that of acenaphthene and degradation at Stirred Tank Bioreactor scale was more efficient for all treatments. Raoultella ornithinolytica, Serratia marcescens, Bacillus megaterium and Aeromonas hydrophila degraded a mean total of 98.60%, 95.70%, 90.20% and 99.90% acenaphthene, respectively and 99.90%, 97.90%, 98.40% and 99.50% fluorene, respectively. The PAH degrading microorganisms isolated during this study significantly reduced the concentrations of acenaphthene and fluorene and may be used on a larger, commercial scale to bioremediate PAH contaminated river systems.Evidence of polycyclic aromatic hydrocarbon biodegradation in a contaminated aquifer by combined application of in situ and laboratory microcosms using (13)C-labelled target compounds

Arne Bahr, Anko Fischer, Carsten Vogt, Petra BombachPMID: 25437342 DOI: 10.1016/j.watres.2014.10.045

Abstract

The number of approaches to evaluate the biodegradation of polycyclic aromatic hydrocarbons (PAHs) within contaminated aquifers is limited. Here, we demonstrate the applicability of a novel method based on the combination of in situ and laboratory microcosms using (13)C-labelled PAHs as tracer compounds. The biodegradation of four PAHs (naphthalene, fluorene, phenanthrene, and acenaphthene) was investigated in an oxic aquifer at the site of a former gas plant. In situ biodegradation of naphthalene and fluorene was demonstrated using in situ microcosms (BACTRAP(®)s). BACTRAP(®)s amended with either [(13)C6]-naphthalene or [(13)C5/(13)C6]-fluorene (50:50) were incubated for a period of over two months in two groundwater wells located at the contaminant source and plume fringe, respectively. Amino acids extracted from BACTRAP(®)-grown cells showed significant (13)C-enrichments with (13)C-fractions of up to 30.4% for naphthalene and 3.8% for fluorene, thus providing evidence for the in situ biodegradation and assimilation of those PAHs at the field site. To quantify the mineralisation of PAHs, laboratory microcosms were set up with BACTRAP(®)-grown cells and groundwater. Naphthalene, fluorene, phenanthrene, or acenaphthene were added as (13)C-labelled substrates. (13)C-enrichment of the produced CO2 revealed mineralisation of between 5.9% and 19.7% for fluorene, between 11.1% and 35.1% for acenaphthene, between 14.2% and 33.1% for phenanthrene, and up to 37.0% for naphthalene over a period of 62 days. Observed PAH mineralisation rates ranged between 17 μg L(-1) d(-1) and 1639 μg L(-1) d(-1). The novel approach combining in situ and laboratory microcosms allowed a comprehensive evaluation of PAH biodegradation at the investigated field site, revealing the method's potential for the assessment of PAH degradation within contaminated aquifers.Polycyclic aromatic hydrocarbons (PAHs) in yogurt samples

Chiara Battisti, Anna Maria Girelli, Anna Maria TarolaPMID: 25257517 DOI: 10.1080/19393210.2014.968880

Abstract

The concentrations and distributions of major polycyclic aromatic hydrocarbons (PAHs) were determined in 20 kinds of yogurt specimens collected from Italian supermarkets using reversed phase high-performance liquid chromatography equipped with fluorescence detection. The method was validated by determination of recovery percentages, precision (repeatability) and sensitivity (limits of detection) with yogurt samples fortified at 0.25, 0.5 and 1 µg/kg concentration levels. The recovery of 13 PAHs, with the exception of naphthalene and acenaphthene, ranged from 61% to 130% and from 60% to 97% at all the levels for yogurts with low (0.1%) and high (3.9%) fat content, respectively. The method is repeatable with relative standard deviation values <20% for all analytes. The results obtained demonstrate that acenaphthene, fluorantene, phenanthrene, anthracene, fluoranthene and pyrene were found in all samples with a similar distribution, but different content when yogurts with low and high fats were compared.The rate and efficiency of iron generation in an electrocoagulation system

Sin Yin Lee, Graham A GagnonPMID: 25800265 DOI: 10.1080/09593330.2015.1032367

Abstract

The rate and efficiency of iron generation in a bench-scale electrocoagulation (EC) system was investigated when variations were made to operating voltage, cathode material and electrolyte composition. Two electrolytes were tested, one with organic compounds (naphthalene, acenaphthene and 4-nonylphenol) and one without. While aromatic structures often make good corrosion inhibitors, in this case they had no discernible effect. This is a positive indicator that EC systems will not have adverse effects when treating wastewaters associated with oil and gas production. Using a stainless steel cathode rather than an aluminium one resulted in 35% more production of iron at the anode per volt per minute; it also resulted in greater iron production given equivalent quantities of power. This occurred because the rate-limiting hydrogen evolution reaction at the cathode occurs more quickly on iron than on aluminium. It was also observed that the EC system (using either cathode) produced more iron per unit power when operated at lower voltages. At lower voltages, the corrosion that occurred spontaneously in the absence of an applied current contributed more significantly to the total amount of iron released. This research suggests that it is more efficient to design EC systems using iron-based cathodes rather than aluminium ones. It also indicates that it is more energy efficient to use more electrodes at low power, rather than fewer electrodes at high power.Exceptionally rapid CO release from a manganese(I) tricarbonyl complex derived from bis(4-chloro-phenylimino)acenaphthene upon exposure to visible light

Samantha J Carrington, Indranil Chakraborty, Pradip K MascharakPMID: 25952559 DOI: 10.1039/c5dt01007a

Abstract

Two manganese(i) carbonyl complexes derived from α,α'-diimine ligands with extended conjugated framework namely [MnBr(CO)3(BIAN)] () and [MnBr(CO)3(MIAN)] (), have been synthesized and structurally characterized. Unlike the previously reported photoactive CO-releasing molecules (photoCORMs), these two complexes exhibit unusually high sensitivity toward low power (0.3-10 mW) visible light (λ ≥ 520 nm) even in the solid state and rapidly release carbon monoxide (CO) upon illumination. The role of the ligand frames in such activity has been examined with the help of theoretical calculations. Application of these photoCORMs in delivering high fluxes of CO to biological targets is anticipated.Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes

Tsutomu Shimada, Shigeo Takenaka, Norie Murayama, Hiroshi Yamazaki, Joo-Hwan Kim, Donghak Kim, Francis K Yoshimoto, F Peter Guengerich, Masayuki KomoriPMID: 25642975 DOI: 10.1021/tx500505y